n-Methyl-aza-2,2,4-trimethylsilacyclopentane - 18387-19-4

n-Methyl-aza-2,2,4-trimethylsilacyclopentane

Catalog Number: EVT-340731
CAS Number: 18387-19-4
Molecular Formula: C7H17NSi
Molecular Weight: 143.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Ring-Opening Reactions: MTSCP readily undergoes ring-opening reactions, particularly in the presence of nucleophiles or upon exposure to surfaces like silicon dioxide. This ring-opening process is key to its application in thin film deposition and surface modification. [, ]
  • Tandem Coupling Reactions: The secondary amine functionality generated upon ring-opening can participate in further reactions. This enables the attachment of various functional molecules to surfaces modified with MTSCP. For instance, it reacts with maleic anhydride to produce a carboxylic acid-terminated surface. [, ]
  • Plasma-Enhanced Chemical Vapor Deposition (PECVD): MTSCP serves as a precursor in PECVD processes for depositing thin films of silicon carbonitride (SiCxNy). The plasma environment facilitates the decomposition and reaction of MTSCP, leading to the formation of the desired film composition. [, , ]
Mechanism of Action
  • Surface Modification: MTSCP chemisorbs onto surfaces like silicon dioxide through a ring-opening reaction. This forms a covalent siloxane (Si-O-Si) bond with the surface, creating a stable monolayer. The ring-opening process proceeds without generating any byproducts, making it a clean and efficient method for surface functionalization. []
  • Thin Film Deposition: In PECVD, the plasma energy decomposes MTSCP into reactive species. These species then adsorb onto the substrate and undergo further reactions, leading to the growth of a silicon carbonitride film. The film's properties, like dielectric constant and mechanical strength, can be tuned by adjusting PECVD parameters, such as deposition temperature and plasma power. [, , ]
Applications
  • Low-k Dielectric Materials: MTSCP serves as a precursor for depositing low-k SiCxNy films using PECVD. These films find applications in microelectronics as interlayer dielectrics, acting as electrical insulators between conductive layers. The low dielectric constant of these films reduces signal propagation delay and power consumption in integrated circuits. [, , ]
  • Copper Diffusion Barrier: SiCxNy films deposited using MTSCP demonstrate excellent barrier properties against copper diffusion. This is crucial in preventing copper contamination in microelectronic devices, ensuring their performance and reliability. [, ]
  • Surface Modification: The ability of MTSCP to form self-assembled monolayers on various substrates through a byproduct-free process makes it valuable for surface modification applications. This can be utilized to tune the surface properties of materials, such as wettability, adhesion, and biocompatibility. [, ]
  • Nanotechnology: MTSCP's potential extends to nanotechnology, particularly in modifying the surface of nanoparticles, nanocrystals, and mesoporous materials. This allows for control over their properties and functionalities, expanding their potential applications in diverse fields. []

Silicon Carbonitride (SiCxNy)

Relevance: N-Methyl-aza-2,2,4-trimethylsilacyclopentane serves as a single-source precursor for depositing SiCxNy thin films using plasma-enhanced chemical vapor deposition (PECVD) [, , , ]. The research highlights the use of N-Methyl-aza-2,2,4-trimethylsilacyclopentane in generating low-dielectric-constant SiCxNy films, emphasizing its role as a crucial starting material for this technologically relevant material.

Cyclotrisiloxane (V3D3)

Relevance: Cyclotrisiloxane, alongside N-methyl-aza-2,2,4-trimethylsilacyclopentane, was utilized in a novel molecular layer deposition (MLD) process for creating hybrid siloxane thin films []. This highlights a shared reactivity pattern with N-methyl-aza-2,2,4-trimethylsilacyclopentane, particularly the ability to undergo ring-opening reactions, making both suitable for controlled thin film fabrication.

Maleic Anhydride

Relevance: While not structurally similar to N-methyl-aza-2,2,4-trimethylsilacyclopentane, maleic anhydride plays a crucial role in demonstrating the reactivity of the aminosiloxane monolayer derived from N-methyl-aza-2,2,4-trimethylsilacyclopentane []. The reaction between the surface-bound amine and maleic anhydride results in a carboxylic acid-terminated surface, confirming the presence and reactivity of the amine group introduced by N-methyl-aza-2,2,4-trimethylsilacyclopentane.

Aminosiloxane Monolayer

Relevance: N-methyl-aza-2,2,4-trimethylsilacyclopentane serves as a precursor for generating aminosiloxane monolayers on silicon/silicon dioxide substrates []. The ring-opening reaction of N-methyl-aza-2,2,4-trimethylsilacyclopentane forms a covalent siloxane linkage to the surface, generating the aminosiloxane monolayer. This highlights the compound's ability to act as a molecular bridge between silicon-based materials and organic modifications.

Epoxy and Acrylate Systems

Relevance: While not explicitly defined, the research indicates that cyclic azasilanes like N-methyl-aza-2,2,4-trimethylsilacyclopentane can undergo tandem coupling reactions with epoxy and acrylate systems []. This suggests that after surface deposition and ring-opening, the exposed amine functionality in the product can further react with epoxides or acrylates. This highlights the potential for using N-methyl-aza-2,2,4-trimethylsilacyclopentane derivatives in building more complex surface modifications or participating in controlled polymerization reactions.

Properties

CAS Number

18387-19-4

Product Name

n-Methyl-aza-2,2,4-trimethylsilacyclopentane

IUPAC Name

1,2,2,4-tetramethylazasilolidine

Molecular Formula

C7H17NSi

Molecular Weight

143.3 g/mol

InChI

InChI=1S/C7H17NSi/c1-7-5-8(2)9(3,4)6-7/h7H,5-6H2,1-4H3

InChI Key

LXWJIZILSYLRND-UHFFFAOYSA-N

SMILES

CC1CN([Si](C1)(C)C)C

Canonical SMILES

CC1CN([Si](C1)(C)C)C

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